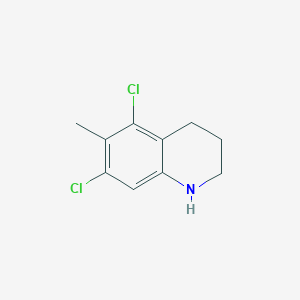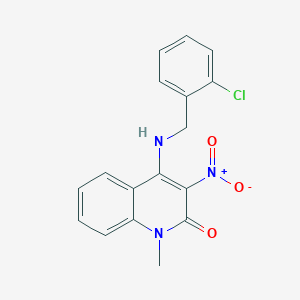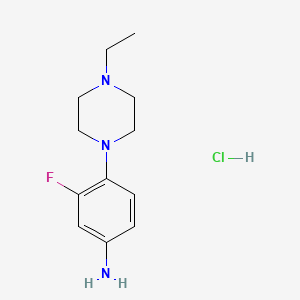
5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline consists of a cyclic structure with two chlorine atoms, one methyl group, and a nitrogen atom .Physical And Chemical Properties Analysis
5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline is a compound with a molecular weight of 216.11 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Tubulin-Polymerization Inhibitors
A study highlighted the modification of a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety leading to the discovery of new compounds that inhibit tubulin polymerization, important for cancer research. These compounds, particularly one identified as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed potent in vitro cytotoxic activity and significant inhibition of colchicine binding, indicating potential as cancer therapeutics (Wang et al., 2014).
Antimicrobial Metal Complexes
Another research avenue involves synthesizing metal complexes with 8-hydroxyquinolines, showing promising antimicrobial activity. This includes a novel ligand synthesized by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride and its metal complexes, which displayed significant antimicrobial properties against various bacterial strains (Patel & Patel, 2017).
Inhibitors of Enzyme Activity
Research into inhibitors of phenylethanolamine N-methyltransferase identified dichloro-tetrahydroisoquinoline derivatives as potent inhibitors, providing insights into enzyme inhibition mechanisms and therapeutic applications in neurological conditions (Demarinis et al., 1981).
Organic Synthesis and Characterization
The synthesis and characterization of various derivatives of tetrahydroquinolines, including those with chloro and methyl substituents, have been extensively studied for their potential applications in organic synthesis, materials science, and as intermediates for further chemical transformations. These studies contribute to our understanding of the chemical properties and reactivity of tetrahydroquinoline derivatives, paving the way for the development of new materials and pharmaceuticals (Roberts et al., 1997).
Electrochemical and Surface Studies
Research on 8-hydroxyquinoline derivatives, focusing on their role as corrosion inhibitors for metals, demonstrates the compound's versatility beyond biological applications. These studies reveal the potential of such derivatives in protecting metals from corrosion, particularly in acidic environments, showcasing their importance in materials science and industrial applications (Rbaa et al., 2019).
Propriétés
IUPAC Name |
5,7-dichloro-6-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h5,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIIFQBSUGTHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2562735.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2562738.png)

![(4-Chlorophenyl)-[4-[[(2,4-dichlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone](/img/structure/B2562743.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562745.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)



![5-Methyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2562755.png)